Cynaropicrin

Vue d'ensemble

Description

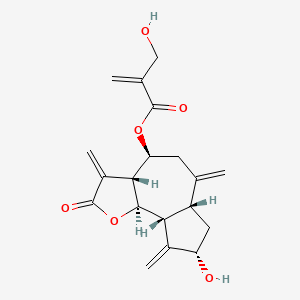

La cynaropicrine est une lactone sesquiterpénique de type guaianolide, principalement retrouvée dans les feuilles des artichauts (Cynara scolymus). Elle est responsable de l'amertume caractéristique des artichauts et a été étudiée pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, anti-appétentes et anticancéreuses potentielles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale de la cynaropicrine a été réalisée à partir du (S)-α-pinène. La synthèse implique plusieurs étapes clés, notamment un réarrangement de Favorskii stéréosélectif et une réaction de Barbier diastéréosélective catalysée par l'indium . Le processus nécessite un contrôle minutieux des conditions réactionnelles pour assurer la bonne stéréochimie et le rendement du produit final.

Méthodes de production industrielle : La production industrielle de la cynaropicrine implique généralement l'extraction des feuilles de Cynara scolymus. Des solutions aqueuses de liquides ioniques ont été étudiées pour l'extraction et la récupération de la cynaropicrine, offrant une alternative plus durable aux solvants organiques traditionnels . Cette méthode permet une extraction et une récupération efficaces de la cynaropicrine, avec un potentiel de recyclage à la fois de la biomasse et du solvant.

Analyse Des Réactions Chimiques

Types de réactions : La cynaropicrine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. La portion carbonylée α-β-insaturée de la cynaropicrine est particulièrement réactive, conduisant à des réactions d'addition de Michael nucléophiles .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de la cynaropicrine comprennent le dichlorométhane, le méthanol, le tétrahydrofurane, l'éthanol et le toluène. Ces réactions sont généralement réalisées sous atmosphère d'azote avec agitation magnétique .

Principaux produits formés : Les principaux produits formés à partir des réactions de la cynaropicrine dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent conduire à la formation de divers dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites de la cynaropicrine .

Applications De Recherche Scientifique

Anticancer Properties

Cynaropicrin has shown significant potential as an anticancer agent across various studies, particularly in relation to colorectal cancer and multiple myeloma.

Colorectal Cancer

A study demonstrated that this compound effectively reduced the survival of human colorectal cancer (CRC) cells, promoting apoptosis in a dose-dependent manner. The mechanism involved the inhibition of the leukemia inhibitory factor receptor/signal transducers and activators of transcription (LIFR/STATs) signaling pathway, which is crucial in CRC progression. In vivo experiments using xenograft models confirmed that this compound significantly suppressed tumor growth .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCT116 | 4.45 | Growth inhibition |

| RKO | 3.89 | Growth inhibition |

| DLD-1 | 8.88 | Growth inhibition |

Multiple Myeloma

Recent research indicated that this compound disrupts c-Myc-related signaling in multiple myeloma cells, resulting in decreased cell viability and induction of cell death through a novel mechanism involving DNA damage and parthanatos. This study also highlighted its effectiveness in reducing tumor growth in a zebrafish model of T-cell acute lymphoblastic leukemia .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It has been shown to suppress pro-inflammatory cytokine production, including tumor necrosis factor-alpha, from stimulated macrophages. This action underscores its potential application in treating inflammatory diseases .

Dermatological Applications

This compound has been incorporated into skincare formulations due to its anti-photoaging and anti-inflammatory benefits. It helps prevent pigmentation and improves skin health by modulating inflammatory responses at the cellular level. Its ability to enhance moisture retention and reduce visible signs of aging makes it a valuable ingredient in cosmetic products .

Other Pharmacological Activities

Beyond its anticancer and anti-inflammatory effects, this compound demonstrates a range of other biological activities:

- Antiviral Activity : It has shown promise against hepatitis C virus, suggesting potential for development as an antiviral therapeutic agent .

- Antiparasitic Effects : Studies indicate its efficacy against various parasites, including Trypanosoma species .

- Antihyperlipidemic Effects : this compound can reduce lipid levels, contributing to cardiovascular health .

Mécanisme D'action

Cynaropicrin exerts its effects through various mechanisms. It inhibits the entry of the hepatitis C virus into cells by targeting specific molecular pathways . Additionally, this compound has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS) in macrophage-like cells, suggesting a role in the suppression of the JAK-STAT and NF-κB signaling pathways . The compound also targets ATP/ADP translocase 2 and tubulin, contributing to its cytotoxic effects .

Comparaison Avec Des Composés Similaires

La cynaropicrine est unique parmi les lactones sesquiterpéniques en raison de ses activités biologiques et de sa structure chimique spécifiques. Des composés similaires incluent la grosheimine, la 11β,13-dihydrocynaropicrine et la déacylcynaropicrine, qui présentent également diverses activités biologiques . La capacité de la cynaropicrine à inhiber l'entrée du virus de l'hépatite C et ses diverses propriétés pharmacologiques la distinguent de ces composés apparentés.

Activité Biologique

Cynaropicrin is a sesquiterpene lactone predominantly found in the artichoke plant (Cynara scolymus). This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its various biological effects. The compound exhibits a molecular formula of C_20H_28O_5 and a molecular weight of 348.43 g/mol. Its structure includes a lactone ring that is crucial for its biological activity.

Antiviral Activity

This compound has demonstrated potent antiviral properties, particularly against the Hepatitis C virus (HCV). Research indicates that it acts as a cell-entry inhibitor across multiple HCV genotypes, with an effective concentration (EC50) in the low micromolar range. This compound inhibits both cell-free and cell-cell transmission of HCV, making it a promising candidate for therapeutic development against this virus .

Antitumor and Cytotoxic Effects

This compound exhibits significant cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in leukemic cells (e.g., Jurkat T cells) and inhibit the proliferation of differentiated human macrophages (U937 cells) without affecting normal fibroblast cells . The mechanism involves the induction of cell cycle arrest at the G1/S phase and modulation of signaling pathways such as ERK and STAT3 .

Table 1: Cytotoxic Activity of this compound on Different Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| U937 (Macrophage) | 12 | Apoptosis induction |

| Jurkat (T-Cell) | 10 | Cell cycle arrest |

| Chang Liver Cells | >50 | Low sensitivity |

| Human Fibroblasts | >50 | Low sensitivity |

Anti-Inflammatory Properties

This compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in macrophages stimulated by lipopolysaccharide (LPS). This inhibition occurs in a dose-dependent manner, suggesting its potential use in managing inflammatory diseases .

The biological activity of this compound is mediated through several mechanisms:

- Redox Modulation : this compound induces oxidative stress by decreasing intracellular glutathione levels, which affects various signaling pathways including STAT3 .

- Microtubule Disruption : It disrupts the microtubule network in cells, leading to cell cycle arrest and apoptosis .

- Inhibition of Adhesion Molecules : this compound modulates adhesion molecules CD29 and CD98 in macrophages, impacting their migration and activation during inflammatory responses .

Case Studies

- Hepatitis C Virus Study : A study demonstrated that this compound effectively inhibited HCV infection in vitro by blocking both cell-free and direct cell-cell transmission. This was validated using co-culture assays with HCV-infected donor cells .

- Cancer Treatment : In multiple myeloma cells, this compound was shown to downregulate c-Myc expression and disrupt key signaling pathways associated with tumor growth. Prolonged exposure led to significant apoptosis in treated cells .

Propriétés

IUPAC Name |

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSCYOFDKADJDJ-NQLMQOPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957143 | |

| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35730-78-0 | |

| Record name | Cynaropicrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35730-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cynaropicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035730780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cynaropicrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYNAROPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9233789I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.